1-(3-Methoxyphenanthren-9-yl)ethanone
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Overview
Description
1-(3-Methoxyphenanthren-9-yl)ethanone is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group attached to the phenanthrene ring system, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenanthren-9-yl)ethanone typically involves the Friedel-Crafts acylation of 3-methoxyphenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
3-Methoxyphenanthrene+Acetyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenanthren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methoxyphenanthren-9-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenanthren-9-yl)ethanone involves its interaction with specific molecular targets. The methoxy group and the aromatic ring system play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Hydroxyphenanthren-9-yl)ethanone
- 1-(3-Methylphenanthren-9-yl)ethanone
- 1-(3-Chlorophenanthren-9-yl)ethanone
Comparison: 1-(3-Methoxyphenanthren-9-yl)ethanone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
7470-21-5 |
---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(3-methoxyphenanthren-9-yl)ethanone |
InChI |
InChI=1S/C17H14O2/c1-11(18)16-9-12-7-8-13(19-2)10-17(12)15-6-4-3-5-14(15)16/h3-10H,1-2H3 |
InChI Key |
BWXOWOBFJCJJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)C3=CC=CC=C31 |
Origin of Product |
United States |
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